molecular formula C9H14N2O5S B598048 1-Methylimidazolium sulfobutyrolactone CAS No. 179863-07-1

1-Methylimidazolium sulfobutyrolactone

Cat. No.: B598048
CAS No.: 179863-07-1
M. Wt: 262.28
InChI Key: YASNZTRKWGDOMH-UHFFFAOYSA-N
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Description

1-Methylimidazolium sulfobutyrolactone is a functionalized ionic liquid with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by its high thermal stability and solubility in water, which makes it suitable for a range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazolium sulfobutyrolactone can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with butane sultone . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazolium sulfobutyrolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolium compounds .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium iodide

Comparison: 1-Methylimidazolium sulfobutyrolactone stands out due to its unique combination of the imidazolium ring and the sulfobutyrolactone group, which imparts distinct properties such as higher thermal stability and enhanced solubility in water compared to its analogs . This makes it particularly useful in applications requiring these specific characteristics.

Properties

IUPAC Name

butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNZTRKWGDOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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